molecular formula C17H19N3O2 B2591765 6-(2-methylindoline-1-carbonyl)-2-propylpyridazin-3(2H)-one CAS No. 1049563-38-3

6-(2-methylindoline-1-carbonyl)-2-propylpyridazin-3(2H)-one

Cat. No.: B2591765
CAS No.: 1049563-38-3
M. Wt: 297.358
InChI Key: TUVXIRVNIBIGHZ-UHFFFAOYSA-N
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Description

6-(2-methylindoline-1-carbonyl)-2-propylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.358. The purity is usually 95%.
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Scientific Research Applications

Thermal and Acid-Catalysed Rearrangements

The thermal and acid-catalysed rearrangements of related compounds were studied by Faragher and Gilchrist (1979). They explored the mechanisms involving tautomerism and cleavage of certain bonds in compounds like 3-arylcyclopent[e]oxazines and benzo-derivative oxazines. Their research contributes to understanding the chemical behavior of complex organic compounds under different conditions (Faragher & Gilchrist, 1979).

Solvatochromic and Photochromic Characteristics

Pozzo et al. (1993) investigated the solvatochromic and photochromic properties of spirooxazines, including compounds like 1,3-dihydrospiro[2H-indole-2,2′-[2H]-bipyrido[3,2-f][2,3-h][1,4]benzoxazines]. These compounds exhibit unique behavior depending on their substitution pattern and can switch between closed and opened forms, which is significant in the study of photoresponsive materials (Pozzo et al., 1993).

Palladium(II) Complexes of Unsymmetrical Ligands

Research by Bröring, Kleeberg, and Köhler (2008) on palladium(II) complexes with unsymmetrical ligands, including heteroaromatic amines, offers insights into the coordination modes and conformation of these complexes. Such studies are crucial for understanding catalytic processes and designing new catalysts (Bröring et al., 2008).

Cd(II), Zn(II), and Pd(II) Complexes with Isoindoline Ligands

Dietrich et al. (2005) explored the coordination chemistry of Cd(II), Zn(II), and Pd(II) with isoindoline ligands, revealing different coordination modes and the impact of steric crowding. This research is relevant for understanding metal-ligand interactions in various chemical environments (Dietrich et al., 2005).

Enantioselective Addition in Organic Synthesis

Sun et al. (2007) studied the enantioselective addition of activated terminal alkynes to 1-acylpyridinium salts, a process relevant to the synthesis of complex organic molecules like indolizidines. Such research aids in the development of asymmetric synthesis techniques (Sun et al., 2007).

Properties

IUPAC Name

6-(2-methyl-2,3-dihydroindole-1-carbonyl)-2-propylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-3-10-19-16(21)9-8-14(18-19)17(22)20-12(2)11-13-6-4-5-7-15(13)20/h4-9,12H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVXIRVNIBIGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C=CC(=N1)C(=O)N2C(CC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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